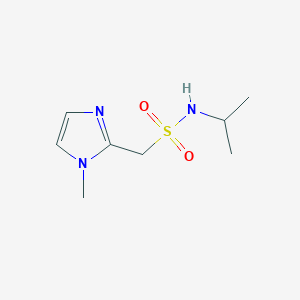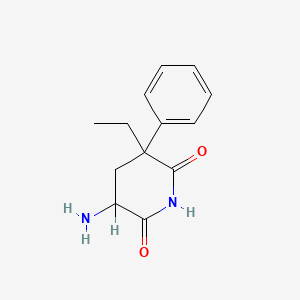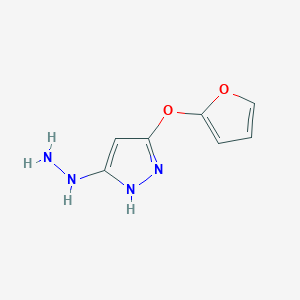
Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family Piperidines are a class of heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for the precise control of reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the benzyl protecting group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the removal of the benzyl group, resulting in the formation of the free amine.
科学的研究の応用
Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.
Cyclopropylamine: Shares the cyclopropyl group and is used in the synthesis of various organic compounds.
Benzylamine: Contains the benzyl group and is used as a building block in organic synthesis.
Uniqueness
Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.
特性
分子式 |
C19H28N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
benzyl 2-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c22-13-11-17(20-16-9-10-16)18-8-4-5-12-21(18)19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20,22H,4-5,8-14H2 |
InChIキー |
HZQQQFVKGLSNGK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(C1)C(CCO)NC2CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)


![2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde](/img/structure/B13965070.png)




![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



